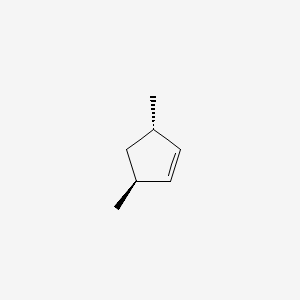

(3S,5S)-3,5-dimethylcyclopentene

Description

Structure

3D Structure

Properties

CAS No. |

61394-27-2 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

(3S,5S)-3,5-dimethylcyclopentene |

InChI |

InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m1/s1 |

InChI Key |

PUPAPFTXLYVYPX-RNFRBKRXSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](C=C1)C |

Canonical SMILES |

CC1CC(C=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s,5s 3,5 Dimethylcyclopentene and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is achieved by using chiral agents, such as auxiliaries, catalysts, or precursors, to influence the stereochemical outcome of a reaction. For cyclopentene (B43876) systems, these strategies are essential for creating the desired stereocenters on the five-membered ring.

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for asymmetric induction. In this approach, a starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction to form a diastereomeric intermediate. The stereoisomers can then be separated, and the auxiliary is cleaved to yield the desired enantiomerically enriched product.

For the synthesis of chiral cyclopentenone intermediates, which are precursors to cyclopentenes, auxiliaries derived from natural products like menthol have been employed. acs.org For instance, the condensation of a 1,3-cyclopentanedione with menthol, followed by isopropylation, yields a mixture of separable diastereomers. acs.org This allows for the isolation of a specific stereoisomer that can be further modified to the target cyclopentene structure. acs.org Similarly, D-pantolactone has been used as a chiral auxiliary to synthesize specific N-phthaloyl ester derivatives of cyclopentene, although challenges can arise during the auxiliary removal step under harsh conditions. google.com

Table 1: Example of Chiral Auxiliary Application in Cyclopentenone Synthesis

| Auxiliary | Substrate | Key Reaction Step | Diastereomeric Ratio | Outcome |

|---|---|---|---|---|

| Menthol | 1,3-Cyclopentanedione | Isopropylation with a zinc enolate | 1.5:1 | Separation of epimers to afford an enantiomerically enriched intermediate (88% ee). acs.org |

Asymmetric catalysis is a more modern and efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This method avoids the stoichiometric use of chiral agents and the need for auxiliary attachment/removal steps.

Transition metal complexes featuring chiral ligands create a chiral environment that can effectively control the stereoselectivity of a reaction. rsc.org Various metals, including rhodium, palladium, and iridium, have been successfully used in the synthesis of chiral cyclopentane (B165970) and cyclopentene derivatives. google.comresearchgate.netresearchgate.net

Rhodium-catalyzed reactions, in particular, have been shown to be highly effective. For example, a domino reaction initiated by a rhodium carbene can generate cyclopentanes with four contiguous stereocenters with exceptional stereoselectivity (99% enantiomeric excess and >97:3 diastereomeric ratio). nih.gov This cascade involves multiple distinct steps, including ylide formation, sigmatropic rearrangement, and a carbonyl ene reaction, with chirality transfer controlled in each stereo-defining step. nih.gov Similarly, enantioselective rhodium(I)-catalyzed cycloisomerization of 1,6-enynes provides a high-yielding and operationally simple route to chiral cyclopentenes with excellent enantioselectivity. researchgate.net

Palladium(0) catalysts have been used in intramolecular cyclizations to synthesize optically pure heterocyclic compounds with cyclopentane frameworks without the need for chiral ligands at every stage, relying instead on enzymatic desymmetrization and the stereoselective nature of the palladium-catalyzed step. google.com

Table 2: Selected Transition Metal-Catalyzed Syntheses of Cyclopentane/Cyclopentene Derivatives

| Metal/Ligand System | Reaction Type | Substrate Type | Stereoselectivity |

|---|---|---|---|

| Rhodium(I)-Diphosphane | Cycloisomerization | 1,6-Enynes | Excellent enantioselectivity. researchgate.net |

| Rh₂(DOSP)₄ / Sc(OTf)₃ | Domino Sequence | Vinyldiazoacetates & Allyl Alcohols | 99% ee, >97:3 dr. nih.gov |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has grown rapidly, providing powerful metal-free alternatives for the synthesis of complex chiral molecules. nih.gov For the formation of five-membered rings, chiral amines and N-Heterocyclic Carbenes (NHCs) are prominent catalyst classes. organic-chemistry.orgorganic-chemistry.org

Chiral secondary amines, such as prolinol derivatives, can activate α,β-unsaturated aldehydes by forming chiral iminium ions. This activation facilitates subsequent cascade reactions, like a tandem conjugate addition/α-alkylation, to produce functionalized cyclopentanes with high stereoselectivity. nih.govfigshare.com Another powerful organocatalytic method is the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. ehu.eusresearchgate.net In this process, a chiral secondary amine catalyst promotes the ring-opening of a racemic vinylcyclopropane to an acyclic intermediate, which then undergoes a stereocontrolled cyclization to form the cyclopentene product with high enantioselectivity. ehu.eus

N-Heterocyclic carbenes (NHCs) are another versatile class of organocatalysts. Chiral NHCs can catalyze the asymmetric synthesis of cyclopentenones from enals and α-diketones with excellent diastereo- and enantioselectivity (up to 99% ee). organic-chemistry.org NHCs can also be used in the desymmetrization of 1,3-diketones to generate α,α-disubstituted cyclopentenes, efficiently constructing quaternary carbon stereocenters in a single step. organic-chemistry.org

Table 3: Overview of Organocatalytic Methods for Cyclopentene/Cyclopentanone (B42830) Synthesis

| Catalyst Type | Reaction | Key Intermediate | Stereoselectivity Outcome |

|---|---|---|---|

| Chiral Secondary Amine | Vinylcyclopropane-Cyclopentene Rearrangement | Iminium ion/dienolate | High enantioselectivity via Dynamic Kinetic Asymmetric Transformation. ehu.eus |

| N-Heterocyclic Carbene (NHC) | Annulation of enals and α-diketones | Azolium intermediate | Up to 99% ee. organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | Desymmetrization of 1,3-diketones | Chiral enol intermediate | High enantiomeric excess. organic-chemistry.org |

This strategy, often referred to as the "chiral pool" approach, utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials. The inherent chirality of the precursor is then transferred through a series of chemical transformations to the final target molecule.

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com By using a chiral diene, dienophile, or catalyst, this [4+2] cycloaddition can proceed with high stereocontrol, setting multiple stereocenters simultaneously. nih.gov The resulting bicyclic adduct can serve as a chiral precursor for cyclopentene derivatives.

A key strategy involves a retro-Diels-Alder reaction. In this process, the chiral bicyclic adduct is subjected to conditions (often thermal) that cause it to fragment, releasing a new, often strained, molecule while retaining the stereochemistry established in the forward reaction. researchgate.net For example, both enantiomers of C₂-symmetric 4-cyclopentene-1,3-diol, important intermediates for natural product synthesis, have been prepared from a chiral bicyclic precursor via a retro-Diels-Alder reaction as the key step. researchgate.net This approach allows for the creation of the target five-membered ring from a more complex but stereochemically defined six-membered ring system. The stereochemical outcome of the initial Diels-Alder reaction is critical and can be influenced by chiral catalysts, such as imidazolidinones, which activate the dienophile. nih.gov

Derivation from Enantiomerically Pure Chiral Precursors

Synthesis from Enantiomerically Pure Enecarbamates

The use of enecarbamates in asymmetric synthesis provides a powerful tool for the construction of chiral nitrogen-containing cyclic compounds. A notable strategy involves the [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbene intermediates to yield chiral cyclopentyl β-amino esters with high enantioselectivity and diastereocontrol. nih.gov This method, while producing a functionalized cyclopentene, establishes the core cyclopentene ring with defined stereochemistry, which can be a precursor to molecules like (3S,5S)-3,5-dimethylcyclopentene through subsequent transformations.

The reaction typically employs a chiral dirhodium catalyst to control the stereochemical outcome. The choice of substituents on both the enecarbamate and the diazoacetate component is crucial for achieving high levels of stereoselectivity. For instance, the use of β-silyl-substituted enoldiazoacetates in conjunction with trans-β-arylvinylcarbamates has been shown to be optimal. nih.gov The proposed mechanism suggests a hydrogen-bond association between the vinylcarbamate and the intermediate metalloenolcarbene, which directs the facial selectivity of the cycloaddition.

Table 1: Key Features of Chiral Cyclopentyl β-Amino Ester Synthesis from Enecarbamates

| Feature | Description |

|---|---|

| Reaction Type | [3+2] Cycloaddition |

| Key Reactants | Enecarbamates, Electrophilic Metalloenolcarbenes (from enoldiazoacetates) |

| Catalyst | Chiral Dirhodium Complex |

| Key to Selectivity | Hydrogen-bond association between reactants and catalyst control |

| Products | Chiral Cyclopentyl β-Amino Esters |

| Reported Efficacy | High yields with up to 98% enantiomeric excess (ee) and excellent diastereocontrol. nih.gov |

The resulting highly functionalized cyclopentyl β-amino esters can serve as versatile intermediates. Through reductive conversions and other functional group manipulations, it is possible to access a variety of substituted cyclopentane and cyclopentene structures, including those with the specific stereochemistry desired for 3,5-dimethylcyclopentene (B13788771).

Diastereoselective Synthetic Routes to Stereoisomers of 3,5-Dimethylcyclopentene

The control of diastereoselectivity is paramount when targeting specific stereoisomers of 3,5-dimethylcyclopentene, namely the cis and trans isomers. Diastereoselective synthesis aims to selectively form one diastereomer over others. While specific literature detailing the diastereoselective synthesis of cis- and trans-3,5-dimethylcyclopentene is not abundant, general principles of stereoselective synthesis of 1,3-disubstituted cyclopentenes can be applied.

One approach involves the desymmetrization of prochiral 1,3-diketones using N-heterocyclic carbene (NHC) catalysis. This methodology allows for the enantioselective synthesis of α,α-disubstituted cyclopentenes. organic-chemistry.orgnih.govresearchgate.netnih.gov The reaction proceeds through an intramolecular aldol (B89426) reaction of an achiral tricarbonyl precursor, catalyzed by a chiral NHC. nih.gov The key is the generation of a chiral enol intermediate that adds to one of two enantiotopic ketones, leading to an optically active β-lactone which then decarboxylates to the cyclopentene product. organic-chemistry.orgnih.gov By carefully selecting the starting materials and reaction conditions, it is possible to influence the relative stereochemistry of the substituents on the newly formed ring.

Another strategy for the diastereoselective synthesis of disubstituted cyclopentanes, which can be precursors to cyclopentenes, is through intramolecular 1,3-dipolar cycloaddition reactions. nih.gov This method can establish a disubstituted cyclopentane ring system with a specific stereochemistry, which can then be further modified to introduce the double bond.

Chemoenzymatic Synthesis Approaches for Chiral Cyclopentenes

Chemoenzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce chiral molecules with high enantiopurity. A common chemoenzymatic strategy for obtaining chiral cyclic compounds is the kinetic resolution of a racemic mixture or the desymmetrization of a prochiral precursor.

In the context of this compound, a potential chemoenzymatic approach would involve the resolution of a racemic precursor, such as (±)-trans-3,5-dimethylcyclopentanol or a derivative thereof. Lipases are frequently employed for this purpose due to their ability to selectively acylate or hydrolyze one enantiomer of an alcohol or ester, respectively. d-nb.infonih.govalmacgroup.commdpi.com For example, a racemic mixture of a 3,5-dimethylcyclopentanol derivative could be subjected to enzymatic acylation. The lipase would selectively catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated, providing access to both enantiomers of the precursor in high enantiomeric excess.

Table 2: Potential Chemoenzymatic Resolution of a 3,5-Dimethylcyclopentanol Precursor

| Step | Description | Enzyme Example | Outcome |

|---|---|---|---|

| 1. Racemic Precursor | A racemic mixture of a suitable 3,5-dimethylcyclopentanol derivative is prepared. | N/A | (±)-Precursor |

| 2. Enzymatic Resolution | The racemic mixture is subjected to lipase-catalyzed kinetic resolution (e.g., acylation). | Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CAL-B) | Separation of enantiomers |

| 3. Separation | The acylated and unreacted enantiomers are separated (e.g., by chromatography). | N/A | Enantiopure precursor and its acylated enantiomer |

| 4. Conversion | The resolved enantiopure precursor is chemically converted to this compound. | N/A | this compound |

The efficiency of such a resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). High E values are indicative of a highly selective transformation, leading to products with high enantiomeric excess.

Regioselective and Stereospecific Functionalization Strategies

Once a specific stereoisomer of 3,5-dimethylcyclopentene is synthesized, further functionalization may be desired. Regioselective and stereospecific reactions are crucial to modify the molecule without compromising its stereochemical integrity. A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of each other. masterorganicchemistry.com

The double bond in 3,5-dimethylcyclopentene is the primary site for functionalization. Reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation can be employed to introduce new functional groups. The stereochemistry of the existing methyl groups can direct the approach of reagents to one face of the double bond, leading to stereoselective outcomes.

For instance, an epoxidation reaction would likely occur from the less sterically hindered face of the cyclopentene ring. Similarly, in a dihydroxylation reaction, the directing effect of the existing chiral centers would favor the formation of one diastereomer of the resulting diol. The choice of reagents and catalysts can further enhance this stereochemical control. While the literature does not provide specific examples for the functionalization of 3,5-dimethylcyclopentene, the principles of stereoselective additions to alkenes are well-established and would be applicable. masterorganicchemistry.com

Reactivity and Mechanistic Studies of 3s,5s 3,5 Dimethylcyclopentene and Its Derivatives

Olefin Metathesis Reactions Involving Dimethylcyclopentenes

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, a process often catalyzed by metal complexes. wikipedia.orgmasterorganicchemistry.com This reaction has become a cornerstone in synthetic chemistry for the construction of complex cyclic and acyclic molecules. organic-chemistry.org

Ring-Closing Metathesis (RCM) in Bicyclic System Construction

Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis that is widely employed for the synthesis of unsaturated rings. wikipedia.org The reaction typically involves a diene that cyclizes to form a cycloalkene and a small volatile byproduct like ethylene. wikipedia.org This method is particularly effective for creating 5- to 7-membered rings and has been extended to the synthesis of much larger macrocycles. wikipedia.org

The construction of bicyclic systems often utilizes RCM as a key strategic step. For instance, a dienyne moiety within a precursor molecule can undergo a tandem ring-closing metathesis (TRCM) to form two contiguous rings in a single step. nih.gov The process is initiated by the reaction of one of the alkene groups with the alkyne to form a carbocycle containing a vinyl group, which then reacts with the second alkene to yield the bicyclic structure. nih.gov This strategy has been successfully applied in the synthesis of complex natural products containing fused ring systems, such as the [5-8-5] tricyclic core of fusicoccanes and ophiobolins. nih.gov The efficiency and functional group tolerance of modern ruthenium and molybdenum-based catalysts have made RCM a favored method for constructing complex polycyclic frameworks. researchgate.netresearchgate.net

| RCM Application | Precursor Type | Catalyst Type | Resulting Structure |

| Bicyclic System Construction | Dienyne | Grubbs or Schrock Catalysts | Fused or Bridged Bicyclic Systems |

| Macrocycle Synthesis | Long-chain Diene | Ruthenium-based Catalysts | Large Unsaturated Rings |

| Natural Product Synthesis | Functionalized Diene | Molybdenum or Ruthenium Catalysts | Polycyclic Alkaloids, Terpenoids |

Cross-Metathesis Applications in Complex Molecule Synthesis

Cross-metathesis (CM) is an intermolecular variant of olefin metathesis that joins two different alkenes. masterorganicchemistry.com This reaction is synthetically valuable for creating new carbon-carbon double bonds with control over the substituents. researchgate.net The success of a cross-metathesis reaction often depends on the relative reactivities of the starting alkenes and the ability to drive the reaction towards the desired product, for example, by using one reactant in excess or by removing a volatile byproduct like ethylene. masterorganicchemistry.comorganic-chemistry.org

In the synthesis of complex molecules, cross-metathesis is a versatile tool. For instance, it can be used to couple a simple alkene with a more complex, functionalized olefin, thereby introducing a new fragment into the molecule. mdpi.com Enyne cross-metathesis, a variation involving an alkene and an alkyne, is particularly useful as it is atom-economical and produces a 1,3-diene, a versatile functional group for further transformations such as Diels-Alder reactions. nih.govresearchgate.net The development of highly active and selective catalysts, such as second-generation Grubbs catalysts, has significantly expanded the scope of cross-metathesis, allowing for the formation of even sterically hindered or electronically challenging double bonds, including tetrasubstituted olefins. rsc.org

| Cross-Metathesis Type | Reactants | Product Feature | Synthetic Utility |

| Alkene-Alkene CM | Two different alkenes | New substituted alkene | Fragment coupling, chain extension |

| Enyne CM | Alkene and Alkyne | 1,3-Diene | Precursor for cycloadditions |

| ROMP-CM | Cyclic alkene and Acyclic alkene | Functionalized polymer | Materials synthesis |

Electrophilic Addition Reactions to the Cyclopentene (B43876) Ring

The double bond in (3S,5S)-3,5-dimethylcyclopentene is susceptible to electrophilic attack. The stereochemistry of the methyl groups on the cyclopentene ring can influence the facial selectivity of the addition, leading to stereocontrolled outcomes.

Stereocontrol in Catalytic Hydrogenation Reactions

Catalytic hydrogenation of the cyclopentene double bond in derivatives of this compound can proceed with high stereoselectivity. For example, the asymmetric hydrogenation of 3,5-dimethylcyclopenten-1-one using a chiral rhodium catalyst like Rh-(R)-BINAP can yield the corresponding cyclopentanone (B42830) with high enantiomeric excess (up to 96% ee). The stereochemical outcome is dictated by the chiral pocket of the catalyst, which directs the approach of hydrogen to one face of the double bond. Isotopic labeling studies have confirmed that the hydride transfer occurs syn to the existing methyl groups, preserving the (S,S) configuration in the product. The choice of catalyst is crucial; while palladium on carbon (Pd/C) typically leads to syn-addition, rhodium catalysts can sometimes induce partial isomerization.

Mechanistic Studies of Ozonolysis and Subsequent Transformations

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. When this compound undergoes ozonolysis, the double bond is cleaved to form an initial molozonide, which then rearranges to a more stable ozonide. Subsequent workup conditions determine the final products. Reductive workup, typically with zinc and water or dimethyl sulfide, will yield two carbonyl compounds. In the case of 3,5-dimethylcyclopentene (B13788771), this would result in the formation of a dicarbonyl compound. doubtnut.com The stereocenters at the 3 and 5 positions remain intact during this process.

Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

The double bond of this compound can participate in cycloaddition reactions. The stereochemistry of the cyclopentene ring can influence the stereochemical outcome of these reactions. The methyl groups can direct the approach of the reacting partner to the less sterically hindered face of the double bond.

In a [2+2] cycloaddition, the cyclopentene can react with another molecule containing a double bond, such as a ketene (B1206846) or another alkene under photochemical conditions, to form a cyclobutane (B1203170) ring fused to the cyclopentane (B165970) ring. The mechanism of olefin metathesis itself is proposed to proceed through a [2+2] cycloaddition of an alkene to a metal alkylidene to form a metallacyclobutane intermediate. wikipedia.orglibretexts.org

The cyclopentene double bond can also act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring fused to the cyclopentane ring. The stereochemical and electronic properties of both the diene and the dienophile will determine the feasibility and outcome of the reaction.

Stereospecificity and Diastereoselectivity in Cycloaddition Pathways

Intramolecular Cycloadditions

Intramolecular cycloadditions of derivatives of this compound would involve tethering a diene or dienophile to the cyclopentene ring. The inherent chirality of the ring would be expected to exert significant control over the stereochemistry of the newly formed rings. The conformational constraints imposed by the existing ring and the tether would play a crucial role in determining the feasibility and outcome of such reactions. Research on other cyclic systems has shown that intramolecular cycloadditions are powerful methods for constructing complex polycyclic architectures with high stereocontrol.

Radical Reactions and Their Application in Cyclopentene Functionalization

The double bond in this compound is susceptible to radical addition reactions. For instance, chlorination under UV light is suggested to proceed via a radical mechanism, potentially leading to polyhalogenated products. The stereochemistry of the methyl groups would influence the approach of the radical species and the subsequent propagation steps. The application of such radical reactions could allow for the introduction of various functional groups onto the cyclopentene scaffold. However, detailed studies on the stereochemical course and synthetic utility of radical functionalization of this specific compound are not extensively documented.

Functionalization at Allylic and Homoallylic Positions

The allylic positions (C3 and C5) of this compound are activated by the adjacent double bond. Reactions such as allylic substitution could provide a route to introduce new functional groups. uwindsor.ca The stereoelectronic environment created by the methyl groups would be critical in determining the regioselectivity and stereoselectivity of these reactions. For example, in palladium-catalyzed allylic substitutions, the nature of the ligand and the nucleophile would be key factors. uwindsor.ca

Functionalization at the homoallylic position (C4) is less common but can be achieved through specific synthetic strategies. The development of methods for selective homoallylic functionalization would offer additional avenues for elaborating the structure of this compound and its derivatives.

Rearrangement Reactions and Associated Mechanisms

Under acidic conditions, this compound is reported to undergo Wagner-Meerwein rearrangements. libretexts.orgwikipedia.orglscollege.ac.inyoutube.com This type of rearrangement involves the migration of an alkyl or hydride group to an adjacent carbocation center. Protonation of the double bond in this compound would generate a secondary carbocation. A subsequent 1,2-hydride or 1,2-methyl shift could lead to a more stable tertiary carbocation, resulting in a rearranged carbon skeleton. libretexts.org The specifics of the rearrangement pathway, including the migratory aptitude of the groups and the stereochemical outcome, would depend on the precise reaction conditions and the structure of the carbocation intermediates. While the general principles of such rearrangements are well-established, detailed mechanistic investigations specifically for this compound are not widely available.

Advanced Spectroscopic and Structural Elucidation of 3s,5s 3,5 Dimethylcyclopentene and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For (3S,5S)-3,5-dimethylcyclopentene, it provides critical information regarding the connectivity, chemical environment, and stereochemical relationships of the atoms within the molecule.

Diastereotopic and Enantiotopic Analysis for Stereochemical Assignment

The concepts of diastereotopicity and enantiotopicity are fundamental to understanding the NMR spectra of chiral molecules. masterorganicchemistry.comyoutube.com Protons are considered diastereotopic if their replacement by a different group would lead to the formation of diastereomers; such protons are chemically non-equivalent and will exhibit distinct chemical shifts in an NMR spectrum. masterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, the presence of two chiral centers (C3 and C5) renders the two protons on the C4 methylene (B1212753) group diastereotopic. masterorganicchemistry.com This is because substituting either of these protons would result in a molecule with three chiral centers, leading to a diastereomeric relationship between the two potential products. Consequently, these two protons (H4a and H4b) are expected to have different chemical shifts and will likely show a geminal coupling to each other, as well as distinct vicinal couplings to the adjacent methine proton (H5).

In contrast, protons are enantiotopic if their replacement creates a pair of enantiomers. In a standard achiral solvent, enantiotopic protons are chemically equivalent and have the same chemical shift. masterorganicchemistry.com

A representative ¹H and ¹³C NMR data table, based on computational predictions and analysis of similar structures, is presented below. nih.govlew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1/C2 (Olefinic) | ~5.6 | ~130.5 | Equivalent due to C2 symmetry. |

| C3/C5 (Methine) | ~2.5 | ~40.0 | Equivalent due to C2 symmetry. |

| C4 (Methylene) | Ha: ~2.2, Hb: ~1.5 | ~43.0 | Diastereotopic protons with distinct shifts. |

| Methyl (at C3/C5) | ~1.0 (doublet) | ~21.0 | Equivalent due to C2 symmetry. |

Conformational Analysis via Variable Temperature NMR Experiments

The cyclopentene (B43876) ring is not planar and typically adopts an "envelope" conformation to alleviate torsional strain. libretexts.org For substituted cyclopentenes, different envelope conformers may exist in equilibrium, with the substituents occupying pseudo-axial or pseudo-equatorial positions. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic equilibria. nih.govrsc.org

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or even the coalescence of signals as the rate of interconversion between conformers changes. rsc.orgresearchgate.net This data allows for the determination of the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the conformational equilibrium. nih.gov For this compound, VT-NMR could elucidate the preferred envelope conformation and the energy barrier to ring puckering, providing deeper insight into its three-dimensional structure in solution. nih.govnih.gov

Application of 2D-NMR Techniques (e.g., NOESY) for Relative Configuration Determination

While 1D-NMR establishes connectivity, 2D-NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative stereochemistry of a molecule. libretexts.orglibretexts.org NOESY detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. libretexts.org

For 3,5-dimethylcyclopentene (B13788771), a NOESY experiment would be definitive in distinguishing between the cis and trans isomers. In the target molecule, this compound, the methyl groups are on opposite faces of the ring (trans configuration). Therefore, no NOE correlation would be expected between the protons of the C3-methyl group and the C5-methyl group. Instead, NOEs would be anticipated between the methine proton at C3 and the protons of the C5-methyl group, and vice-versa, if they were on the same face (cis). For the trans isomer, key NOE correlations would be expected between the pseudo-axial/equatorial protons at C4 and the adjacent methyl and methine protons, helping to lock down the relative configuration.

Table 2: Expected Key NOESY Correlations for this compound

| Proton 1 | Proton 2 | Expected Correlation | Stereochemical Implication |

|---|---|---|---|

| H3-Methyl | H5-Methyl | No | Confirms trans relationship. |

| H3 | H4 (one of the diastereotopic protons) | Yes | Confirms proximity based on conformation. |

| H5 | H4 (one or both diastereotopic protons) | Yes | Confirms proximity based on conformation. |

| H3-Methyl | H4 (one of the diastereotopic protons) | Yes | Confirms proximity based on conformation. |

X-ray Crystallographic Analysis for Absolute and Relative Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and both relative and absolute stereochemistry. purechemistry.orgnih.gov The technique relies on the diffraction of X-rays by a single crystal of the compound. nih.gov

For this compound, which is a volatile liquid, obtaining a suitable single crystal for X-ray analysis presents a significant challenge. This often requires derivatization of the molecule to a solid compound or the use of specialized co-crystallization techniques with agents like silver(I) salts, which can form complexes with alkenes. canterbury.ac.nz Alternatively, low-temperature crystallography could be employed.

If a crystal structure were obtained, the resulting electron density map would unambiguously confirm the cyclopentene ring conformation and the trans orientation of the two methyl groups (relative configuration). purechemistry.org Furthermore, by using anomalous dispersion effects, particularly if a heavier atom is present in a derivative or co-crystal, the absolute configuration (the specific S,S arrangement) can be determined without ambiguity. nih.govmdpi.com

Chiroptical Spectroscopy for Absolute Stereochemistry

Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, are powerful non-destructive techniques for assigning absolute configuration. nih.govresearchgate.netmdpi.com

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. purechemistry.org The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

For this compound, the isolated carbon-carbon double bond acts as the primary chromophore. While the double bond itself is achiral, its electronic transitions are perturbed by the chiral environment created by the two stereocenters at C3 and C5. This perturbation gives rise to a measurable ECD spectrum. thieme-connect.de

Modern approaches heavily rely on the quantum chemical calculation of theoretical ECD spectra for a known configuration (e.g., 3S,5S) using methods like Time-Dependent Density Functional Theory (TD-DFT). hebmu.edu.cnnih.govrsc.org The calculated spectrum is then compared to the experimentally measured spectrum. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule. nih.govresearchgate.net The process involves a conformational search to identify all low-energy conformers, calculating the ECD spectrum for each, and then generating a Boltzmann-weighted average spectrum for comparison with experimental data. hebmu.edu.cnnih.gov

Table 3: Illustrative ECD Data for a Chiral Alkene

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Sign of Cotton Effect | Associated Electronic Transition |

|---|---|---|---|

| ~195 | Positive | + | π → π* |

| ~220 | Negative | - | Rydberg transitions/other |

Note: This table is illustrative for a generic chiral alkene and the actual values for this compound would need to be determined experimentally and/or computationally. dtu.dkyoutube.com

Optical Rotation Studies and Chiroptical Mnemonics

The chirality of this compound, arising from its two stereocenters at the C3 and C5 positions, makes it an optically active molecule. The determination of its specific rotation is fundamental for its characterization, providing a quantitative measure of its interaction with plane-polarized light. While specific experimental values for the optical rotation of this compound are not prominently reported in readily available literature, the principles of polarimetry and chiroptical spectroscopy provide a framework for its analysis.

Optical activity is the property of a chiral substance to rotate the plane of plane-polarized light. researchgate.net The direction and magnitude of this rotation are unique characteristics of a specific enantiomer. libretexts.org The specific rotation, [α], is a standardized measure of this activity and is calculated from the observed rotation using the formula:

[α] = α / (l × c)

where α is the observed rotation in degrees, l is the path length of the sample tube in decimeters (dm), and c is the concentration of the sample in grams per milliliter (g/mL). researchgate.net This value is typically reported with the temperature and the wavelength of the light source used, often the D-line of a sodium lamp (589 nm). du.ac.in For enantiomers, the magnitude of the specific rotation is identical, but the direction of rotation is opposite. libretexts.org The (3S,5S) and (3R,5R) enantiomers of 3,5-dimethylcyclopentene are expected to exhibit equal and opposite optical rotations.

Chiroptical mnemonics are empirical rules that attempt to correlate the stereochemistry of a molecule with the sign of its optical rotation or its circular dichroism spectrum. However, for cyclic alkenes like this compound, the relationship between the absolute configuration and the sign of the specific rotation is not straightforward and can be influenced by subtle conformational changes.

For a more definitive assignment of absolute configuration, advanced chiroptical techniques such as Vibrational Circular Dichroism (VCD) are employed. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgnih.gov By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined. researchgate.netacs.org This approach has been successfully applied to related cyclic systems, such as deuterated cyclopentene derivatives, demonstrating its power in elucidating stereochemical details. acs.org

To provide context, the following table presents specific rotation values for some chiral cyclic terpenes, which are structurally related to dimethylcyclopentene.

| Compound | Specific Rotation [α] (degrees) | Conditions |

| (+)-α-Pinene | +51.3 | Neat, 20°C, D-line |

| (-)-β-Pinene | -22.6 | Neat, 20°C, D-line |

| (R)-(+)-Limonene | +124 | Neat, 20°C, D-line |

| (S)-(-)-Limonene | -123 | Neat, 20°C, D-line |

Note: The data in this table is for illustrative purposes and represents values for analogous compounds, not this compound.

Advanced Mass Spectrometry Techniques for Structural Confirmation

Advanced mass spectrometry (MS) techniques are indispensable for the structural confirmation of this compound, providing information on its molecular weight and fragmentation pattern, which is indicative of its structure. libretexts.org For chiral molecules like this, coupling mass spectrometry with a chiral separation technique is essential for distinguishing between enantiomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful method for analyzing volatile compounds. nih.gov The use of a chiral stationary phase in the gas chromatograph allows for the separation of the (3S,5S) and (3R,5R) enantiomers of 3,5-dimethylcyclopentene prior to their introduction into the mass spectrometer. This enantioselective GC-MS approach is widely used for the analysis of chiral terpenes and other volatile organic compounds. nih.gov

Upon introduction into the mass spectrometer, the molecules are typically ionized by electron ionization (EI), which involves bombarding the sample with high-energy electrons. This process forms a molecular ion ([M]⁺•), which is often unstable and undergoes fragmentation. wikipedia.org The pattern of fragmentation is highly characteristic of the molecule's structure.

For cyclic alkenes such as 3,5-dimethylcyclopentene, several fragmentation pathways are expected:

Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₂, MW = 96.17 g/mol ). wikipedia.orgresearchgate.net

Allylic Cleavage: The bonds allylic (adjacent) to the double bond are prone to cleavage, as this results in the formation of a resonance-stabilized allylic cation. du.ac.inyoutube.com For 3,5-dimethylcyclopentene, this would involve the loss of a methyl radical (CH₃•) to form a fragment with a mass-to-charge ratio (m/z) of 81.

Retro-Diels-Alder Reaction: Cyclic alkenes can undergo a characteristic retro-Diels-Alder fragmentation, breaking the ring into two smaller unsaturated fragments. whitman.edu

Loss of Other Neutral Fragments: The fragmentation pattern will likely also show peaks corresponding to the loss of other small neutral molecules or radicals, such as the loss of an ethyl group (C₂H₅•, m/z 67) or a propyl group (C₃H₇•, m/z 53). whitman.edu

The following table summarizes the predicted significant fragments in the electron ionization mass spectrum of 3,5-dimethylcyclopentene.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 96 | [C₇H₁₂]⁺• | Molecular Ion |

| 81 | [C₆H₉]⁺ | Loss of a methyl radical (CH₃•) via allylic cleavage |

| 68 | [C₅H₈]⁺• | Retro-Diels-Alder reaction |

| 67 | [C₅H₇]⁺ | Loss of an ethyl radical (C₂H₅•) |

| 53 | [C₄H₅]⁺ | Loss of a propyl radical (C₃H₇•) |

The precise fragmentation pattern and the relative abundance of each fragment ion provide a chemical fingerprint that, when combined with the retention time from a chiral GC column, can unambiguously confirm the structure and stereochemistry of this compound.

Theoretical and Computational Chemistry Studies on 3s,5s 3,5 Dimethylcyclopentene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool for examining the electronic structure and energetics of molecules like (3S,5S)-3,5-dimethylcyclopentene.

Geometry Optimization and Conformational Landscape Analysis

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized for geometry optimization to locate the minimum energy structures of different conformers. nih.gov For cyclic systems such as this compound, this process is crucial for understanding the molecule's preferred three-dimensional arrangement. The conformational landscape is explored by systematically varying key torsion angles and performing energy minimizations on the resulting structures. nih.gov This analysis can reveal the relative stabilities of different conformations, such as envelope and twist forms of the cyclopentene (B43876) ring, and the energy barriers between them. Studies have shown that for some substituted cyclic compounds, certain conformations are significantly more stable than others. nih.gov

Electronic Structure and Bonding Analysis

Analysis of the electronic structure provides fundamental insights into the reactivity of this compound. DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to understand the charge distribution within the molecule and the nature of the chemical bonds, including the pi-bond of the cyclopentene ring.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Flexibility

To investigate the dynamic behavior and conformational flexibility of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. arxiv.org MM methods, using force fields like AMBER, allow for the rapid calculation of energies for a large number of conformations, which is essential for exploring the molecule's conformational space. nih.gov

MD simulations provide a time-resolved view of the molecule's motion. arxiv.org By simulating the trajectory of atoms over time, these simulations can reveal how the molecule transitions between different conformations and the timescales of these changes. This is particularly useful for understanding the flexibility of the cyclopentene ring and the rotational freedom of the methyl groups.

Computational Prediction of Spectroscopic Properties (e.g., GIAO NMR Prediction)

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the experimental characterization of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. By performing GIAO calculations on the optimized geometry of the molecule, theoretical NMR spectra can be generated. Comparing these predicted spectra with experimental data can help to confirm the structure and stereochemistry of the synthesized compound. Similarly, other spectroscopic properties, such as vibrational frequencies from IR spectroscopy, can be computationally predicted and compared with experimental results.

Stereochemical Prediction and Validation (e.g., DP4 Probability Analysis)

The precise determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry. While experimental techniques like X-ray crystallography provide definitive structural information, obtaining suitable crystals can be a significant bottleneck. In the absence of crystallographic data, nuclear magnetic resonance (NMR) spectroscopy is a powerful alternative. However, assigning the stereochemistry based solely on NMR data can be challenging. To address this, computational methods, particularly the calculation of NMR parameters, have been developed to work in concert with experimental data.

One of the most robust statistical methods for this purpose is the DP4 probability analysis. nih.gov This method quantitatively compares experimentally measured NMR chemical shifts with those calculated for all possible diastereoisomers of a molecule. nih.gov The core principle of DP4 analysis lies in the assumption that the computationally predicted NMR parameters for the correct stereoisomer will show better agreement with the experimental values than those of any other isomer.

The DP4 method involves a statistical analysis based on the errors between the calculated and experimental chemical shifts for both ¹³C and ¹H nuclei. nih.gov By leveraging a large dataset of previously studied compounds, a probability is assigned to each candidate structure, providing a quantifiable level of confidence in the stereochemical assignment. nih.gov A higher DP4 probability for a particular isomer indicates a greater likelihood that it represents the correct structure.

While no specific DP4 probability analysis has been published for this compound, the application of this method would proceed as follows:

Conformational Search: A thorough conformational search for all possible stereoisomers of 3,5-dimethylcyclopentene (B13788771) would be performed using a suitable computational method, such as molecular mechanics.

Geometry Optimization and NMR Calculation: The geometries of the identified low-energy conformers for each stereoisomer would be optimized using density functional theory (DFT). Subsequently, the ¹³C and ¹H NMR chemical shifts for each conformer would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

Boltzmann Averaging: The calculated NMR chemical shifts for each stereoisomer would be averaged based on the Boltzmann distribution of their conformers at a given temperature.

DP4 Analysis: The experimental NMR data for this compound would be compared against the Boltzmann-averaged calculated data for all possible stereoisomers. The DP4 statistical algorithm would then compute the probability for each candidate, allowing for a confident assignment of the (3S,5S) configuration.

Investigation of Chirality and Optical Activity through Advanced Computational Methods

The defining characteristic of a chiral molecule is its ability to rotate the plane of polarized light, a phenomenon known as optical activity. The magnitude and sign of this rotation are fundamental properties that are directly linked to the molecule's three-dimensional structure. Advanced computational methods, particularly those based on quantum mechanics, have proven to be highly effective in predicting and interpreting the chiroptical properties of molecules, including optical rotatory dispersion (ORD) and electronic circular dichroism (ECD).

The prediction of optical rotation from first principles has been a long-standing challenge in computational chemistry. Modern approaches, primarily based on time-dependent density functional theory (TD-DFT), have made significant strides in accurately calculating the optical rotation of chiral molecules. nih.govnih.gov These calculations can provide valuable insights into the relationship between the molecular structure and its interaction with polarized light.

For this compound, a computational investigation of its chirality and optical activity would involve:

High-Level Geometry Optimization: A precise determination of the ground-state geometry of the (3S,5S) enantiomer is crucial. This is typically achieved using high-level ab initio or DFT methods with large basis sets to accurately capture the electronic structure and molecular geometry.

Calculation of Optical Rotatory Dispersion: The ORD curve, which describes the change in optical rotation as a function of the wavelength of light, can be calculated using TD-DFT. nih.govnih.gov By computing the optical rotation at various wavelengths, a theoretical ORD spectrum can be generated. Comparing the predicted sign and trend of the ORD curve with experimental measurements can provide strong evidence for the assigned absolute configuration. nih.gov

Analysis of Electronic Circular Dichroism: ECD spectroscopy measures the differential absorption of left and right circularly polarized light. TD-DFT can be used to simulate the ECD spectrum, which provides information about the electronic transitions responsible for the chiroptical response. nih.gov The analysis of the calculated ECD spectrum can help to identify the specific chromophores and their spatial arrangement that give rise to the observed chirality.

Applications and Role of 3s,5s 3,5 Dimethylcyclopentene in Complex Molecular Synthesis

As a Chiral Synthon in Natural Product Total Synthesis

The inherent chirality of (3S,5S)-3,5-dimethylcyclopentene makes it an excellent starting point for the enantioselective synthesis of complex natural products, where specific stereoisomers are often responsible for biological activity.

Role in the Synthesis of Herbindole and Trikentrin Analogs

The 3,5-dimethylcyclopentene (B13788771) framework is a key structural motif for the synthesis of certain polyalkylated indole (B1671886) alkaloids. Research has demonstrated that a closely related intermediate, (3R,5S)-3,5-dimethyl-1-cyclopentenylmethanol, serves as a crucial building block for the chiral syntheses of herbindoles and trikentrin analogs. researchgate.net This highlights the strategic importance of the dimethylcyclopentene scaffold in accessing the complex core of these natural products. The total syntheses of related compounds, such as (±)-Herbindole B and (±)-cis-trikentrin B, have been successfully achieved, underscoring the feasibility of synthetic routes that rely on such cyclopentene-based precursors. capes.gov.br By using a stereochemically pure starting material like this compound, chemists can devise pathways to these intricate molecules, ensuring the correct absolute stereochemistry in the final product.

Development of Chiral Ligands and Organocatalysts

The C₂-symmetry often found in highly effective chiral ligands can be derived from scaffolds like this compound. These ligands are instrumental in asymmetric catalysis, where they transfer their chiral information to a metal center, guiding a reaction to produce one enantiomer of a product preferentially.

Incorporation into C₂-Symmetric Bis(oxazoline) Ligands for Asymmetric Catalysis

Bis(oxazoline) (BOX) ligands are a highly successful class of C₂-symmetric ligands used in a vast range of metal-catalyzed asymmetric reactions. nih.gov The synthesis of these ligands often involves the condensation of a chiral amino alcohol with a dicarboxylic acid derivative. nih.govmdpi.com

The this compound molecule can serve as a chiral precursor to the rigid backbone of a BOX ligand. A conceptual synthetic strategy involves the oxidative cleavage of the double bond in the cyclopentene (B43876) ring to yield a chiral dicarboxylic acid. This diacid, retaining the (S,S) stereochemistry of the methyl groups, can then be coupled with a suitable chiral amino alcohol, followed by cyclization to form the two oxazoline (B21484) rings. The resulting ligand would possess a conformationally constrained cyclopentane (B165970) backbone, where the stereocenters are in close proximity to the coordinating nitrogen atoms, effectively influencing the stereochemical outcome of a catalytic reaction. nih.gov Ligands with such well-defined backbones are crucial for achieving high levels of enantioselectivity in reactions like Friedel-Crafts alkylations. nih.gov

Design of Chiral Auxiliaries in Asymmetric Organocatalysis

A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a substrate to direct a stereoselective transformation. While this compound is not typically used as a removable auxiliary in the classical sense (like an Evans auxiliary), its rigid and stereodefined structure can act as a permanent chiral controller. nih.govresearchgate.net When incorporated as a fixed component of a reagent or an organocatalyst, the cyclopentene scaffold serves as a chiral template. It creates a defined three-dimensional space around the reactive center, forcing reactions to proceed with a high degree of stereocontrol. This application leverages the molecule's inherent chirality to influence the transition state of a reaction, effectively fulfilling the role of a stereodirecting group without being cleaved from the molecule post-reaction.

Precursor for Advanced Materials and Polymeric Systems with Tailored Stereochemistry

The synthesis of polymers with controlled stereochemistry (tactic polymers) is a major goal in materials science, as stereoregularity dictates the physical and mechanical properties of the material. This compound is an ideal monomer for creating such advanced polymeric systems.

Through Ring-Opening Metathesis Polymerization (ROMP), the strained cyclopentene ring can be opened to form long polymer chains. youtube.comrsc.org Using well-defined catalysts, such as Grubbs or Schrock-type ruthenium or molybdenum catalysts, the stereochemical information from the (3S,5S) centers on the monomer can be preserved and translated along the polymer backbone. youtube.commit.edu This process would result in a stereoregular polyolefin, where the methyl groups are arranged in a specific, repeating pattern. The ability to create polymers with such tailored stereochemistry from functionalized cyclic olefins is essential for developing new materials with unique properties for specialized applications. rsc.org

Table 1: Potential of this compound in Stereoregular Polymer Synthesis via ROMP

| Feature | Description | Relevance to this compound |

| Polymerization Method | Ring-Opening Metathesis Polymerization (ROMP) is driven by the relief of ring strain in cyclic olefins. youtube.com | The cyclopentene ring is sufficiently strained for efficient ROMP. |

| Monomer | This compound | A chiral, non-racemic cyclic olefin monomer. |

| Catalyst | Ruthenium-based (e.g., Grubbs catalyst) or Molybdenum/Tungsten-based catalysts. rsc.orgmit.edu | These catalysts are known to polymerize substituted cyclic olefins with control over polymer structure. |

| Resulting Polymer | Tactic polypentenamer derivative | A polymer with a controlled, repeating stereochemical structure (isotactic or syndiotactic). |

| Significance | The stereoregularity imparted by the monomer controls the polymer's physical properties (e.g., crystallinity, melting point, mechanical strength). | Enables the creation of advanced materials with precisely engineered properties based on molecular-level stereochemistry. |

Building Block for Pharmaceutical and Agrochemical Intermediates

The synthesis of modern pharmaceuticals and agrochemicals often requires enantiomerically pure building blocks to ensure that only the desired, biologically active stereoisomer is produced. The defined stereochemistry of this compound makes it a valuable starting material for creating such complex, bioactive molecules.

Its structure can be chemically modified through various reactions—such as ozonolysis of the double bond to form a dialdehyde, epoxidation, or hydroboration-oxidation—to introduce new functional groups. doubtnut.com These functionalized intermediates, now possessing the original (S,S) stereochemistry, can be elaborated into key fragments of larger drug or pesticide molecules. For instance, chiral scaffolds are essential in the synthesis of nitrogen-containing heterocycles like benzazepines, which are important in medicinal chemistry. organic-chemistry.org Similarly, the development of novel agrochemicals, such as insecticides or fungicides, relies on chiral synthons to achieve high efficacy and selectivity. nih.gov The use of a pre-defined chiral building block like this compound simplifies complex syntheses, avoids costly chiral separations at later stages, and ensures the stereochemical integrity of the final active ingredient.

Table 2: Exemplary Applications of Related Chiral Scaffolds in Bioactive Compounds

| Field | Application Area | Relevance of Chiral Scaffolds |

| Agrochemicals | Insecticides, Fungicides | Derivatives of related scaffolds like 3,5-dimethoxystilbene (B192122) have shown potent larvicidal and antifungal activity, with efficacy depending on the specific structure. nih.gov |

| Pharmaceuticals | Central Nervous System Drugs | Chiral benzazepine scaffolds, accessible through synthetic routes involving cyclic precursors, are core structures in many biologically active compounds. organic-chemistry.org |

| Pharmaceuticals | Natural Product-based Drugs | The asymmetric synthesis of diarylpentanoids and diarylheptanoids, which possess anti-inflammatory and anti-tumor activities, relies on chiral building blocks like (3S)-hydroxy-5-phenylpentanoic acid. nih.gov |

Stereoselective Synthesis of Complex Polycyclic and Heterocyclic Structures

The strategic use of this compound as a chiral precursor offers a potential pathway for the enantioselective synthesis of complex molecules containing multiple rings, including those incorporating atoms other than carbon in their cyclic structure (heterocycles). The defined stereochemistry at the 3 and 5 positions of the cyclopentene ring can, in principle, direct the stereochemical outcome of subsequent bond-forming reactions, leading to the formation of new stereocenters with a high degree of control.

Research in this area focuses on leveraging the C2 symmetry and the specific spatial arrangement of the methyl groups to influence the facial selectivity of reactions at the double bond. Methodologies such as cycloaddition reactions, annulation strategies, and tandem cyclization-functionalization sequences are theoretically applicable to this chiral synthon for the elaboration into more complex polycyclic and heterocyclic systems. However, detailed and specific examples of its successful application in the total synthesis of complex natural products or advanced pharmaceutical intermediates remain a developing area of investigation.

The potential transformations of this compound into polycyclic and heterocyclic frameworks are outlined in the following theoretical reaction types. It is important to note that the following table represents potential synthetic pathways rather than a compilation of experimentally verified results from extensive published literature.

Table 1: Theoretical Applications of this compound in Stereoselective Synthesis

| Reaction Type | Potential Reactant | Potential Product Core Structure | Theoretical Stereochemical Influence |

| [4+2] Cycloaddition (Diels-Alder) | Electron-deficient dienes | Substituted bicyclo[2.2.1]heptane systems | The syn arrangement of the methyl groups is expected to direct the approach of the diene to the less hindered face of the cyclopentene double bond. |

| [2+2] Cycloaddition | Ketenes, isocyanates | Fused cyclobutane (B1203170) or β-lactam rings | The stereochemistry of the newly formed stereocenters on the four-membered ring would be dictated by the facial bias created by the existing chiral centers. |

| Pauson-Khand Reaction | Alkynes, Dicobalt octacarbonyl | Fused cyclopentenone systems (e.g., tricyclo[5.2.1.02,6]decenone derivatives) | The approach of the cobalt-alkyne complex would be influenced by the steric hindrance of the methyl groups, leading to a diastereoselective cyclization. |

| 1,3-Dipolar Cycloaddition | Nitrones, azomethine ylides | Isoxazolidine or pyrrolidine-fused heterocycles | The dipole would be expected to add to the double bond from the sterically more accessible face, controlling the stereochemistry of the resulting heterocyclic ring. |

| Tandem Epoxidation and Ring-Opening | Peroxy acids followed by nucleophiles | trans-1,2-disubstituted cyclopentane derivatives, precursors to fused heterocycles (e.g., tetrahydrofurans, pyrrolidines) | The initial epoxidation would occur on the less hindered face, and subsequent backside attack by a nucleophile would establish a defined trans relationship between the two new functional groups. |

The successful realization of these and other synthetic strategies would provide access to a variety of complex chiral molecules. The development of catalytic systems that can operate effectively with this compound and tolerate a range of reaction partners is a key area for future research. The ultimate utility of this chiral building block in complex synthesis will depend on the continued exploration of its reactivity and the demonstration of its efficacy in the synthesis of valuable target molecules.

Q & A

Q. What stereoselective synthesis methods are recommended for preparing enantiomerically pure (3S,5S)-3,5-dimethylcyclopentene?

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Use variable-temperature NMR (VT-NMR) to assess dynamic behavior, or employ computational tools (e.g., DFT calculations) to simulate spectra and validate assignments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for volatile organic compounds: use fume hoods, wear nitrile gloves, and store in inert atmospheres (argon) below 4°C to prevent degradation. Refer to Safety Data Sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Regioselectivity is governed by frontier molecular orbital (FMO) interactions. Computational studies (e.g., DFT or AIM analysis) can map electron density distributions and predict transition-state geometries. Experimental validation via kinetic isotope effects (KIEs) further clarifies mechanistic pathways .

Q. How can isotopic labeling (e.g., deuterium or 13C) be applied to track metabolic or environmental degradation pathways of this compound?

- Methodological Answer : Synthesize isotopologues via Pd-catalyzed cross-coupling with deuterated reagents (e.g., D2O) or 13C-enriched precursors. Use LC-MS or GC-IRMS to trace isotopic incorporation in biological or environmental matrices .

Q. What experimental designs minimize confounding variables in studies of this compound’s photostability?

- Methodological Answer : Employ controlled UV irradiation chambers with monochromatic light sources (e.g., 254 nm). Use actinometry to calibrate light intensity and include dark controls. Analyze degradation products via GC-MS and monitor quantum yields .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values for this compound across studies?

- Methodological Answer : Discrepancies may stem from chiral stationary phase variability in HPLC. Standardize analytical conditions:

- Use polysaccharide-based columns (e.g., Chiralpak IA).

- Validate with racemic and enantiopure standards.

- Cross-check with circular dichroism (CD) spectroscopy .

Experimental Design & Hypothesis Testing

Q. What strategies optimize reaction conditions for catalytic asymmetric synthesis of this compound?

Q. How can in situ spectroscopic techniques (e.g., FTIR or Raman) elucidate real-time conformational changes in this compound during reactions?

- Methodological Answer : Implement flow-cell reactors with diamond ATR-FTIR probes. Monitor C=C stretching vibrations (1650–1600 cm⁻¹) to track ring puckering or substituent orientation changes .

Environmental & Surface Chemistry

Q. What methodologies assess the adsorption dynamics of this compound on indoor surfaces (e.g., SiO2 or polymers)?

- Methodological Answer :

Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption isotherms. Pair with molecular dynamics (MD) simulations to model surface interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.